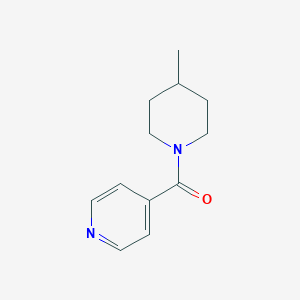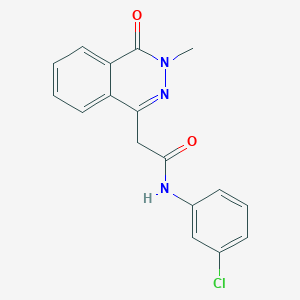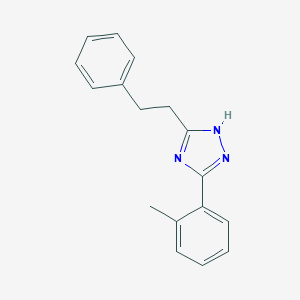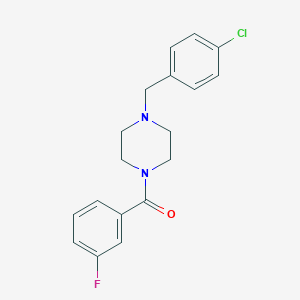
1-Isonicotinoyl-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isonicotinoyl-4-methylpiperidine, also known as INMP, is a chemical compound with various scientific research applications. It is a piperidine derivative and is commonly used as a precursor for the synthesis of various chemical compounds. INMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Applications De Recherche Scientifique
1-Isonicotinoyl-4-methylpiperidine has several scientific research applications, including its use as a precursor for the synthesis of various chemical compounds. It is also used in the synthesis of various piperidine derivatives, which have been shown to exhibit various biological activities, such as antitumor, antiviral, and anti-inflammatory activities. 1-Isonicotinoyl-4-methylpiperidine has also been used in the synthesis of various heterocyclic compounds, which have been shown to exhibit various biological activities, such as antimicrobial and antitumor activities.
Mécanisme D'action
The mechanism of action of 1-Isonicotinoyl-4-methylpiperidine is not well understood. However, it is believed to act as an inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to exhibit antioxidant activity, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1-Isonicotinoyl-4-methylpiperidine has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to exhibit antiviral activity by inhibiting the replication of various viruses, such as HIV and herpes simplex virus. 1-Isonicotinoyl-4-methylpiperidine has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isonicotinoyl-4-methylpiperidine has several advantages and limitations for lab experiments. One advantage is its ease of synthesis, which makes it readily available for use in various experiments. Another advantage is its low toxicity, which makes it suitable for use in various biological assays. However, one limitation is its limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Isonicotinoyl-4-methylpiperidine. One direction is the synthesis of various piperidine derivatives and heterocyclic compounds using 1-Isonicotinoyl-4-methylpiperidine as a precursor. Another direction is the study of the mechanism of action of 1-Isonicotinoyl-4-methylpiperidine and its derivatives. Additionally, the study of the potential use of 1-Isonicotinoyl-4-methylpiperidine and its derivatives as therapeutic agents for various diseases, such as cancer and viral infections, is an important future direction.
Méthodes De Synthèse
1-Isonicotinoyl-4-methylpiperidine can be synthesized through various methods, including the reaction of piperidine with isonicotinic acid chloride or isonicotinic anhydride in the presence of a base. Another method involves the reaction of piperidine with isonicotinic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with methylamine to yield 1-Isonicotinoyl-4-methylpiperidine.
Propriétés
Nom du produit |
1-Isonicotinoyl-4-methylpiperidine |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
(4-methylpiperidin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clé InChI |
ARYGNKMFKJEEQQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=NC=C2 |
SMILES canonique |
CC1CCN(CC1)C(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248866.png)
![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)
![4-(4-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248869.png)
![4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248870.png)
![4-(2-methylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248871.png)
![3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248872.png)
![4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248873.png)
![3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248875.png)


![3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248887.png)
![2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248890.png)
![5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole](/img/structure/B248891.png)
